DL-alpha-Tocopherol

描述

SR-31747是一种西格玛配体,以其免疫抑制和抗炎特性而闻名。它抑制甾醇异构酶,从而阻断细胞增殖。 该化合物已被研究用于其在各种疾病中的潜在治疗应用,包括癌症、免疫系统疾病和心血管疾病 .

准备方法

合成路线和反应条件: SR-31747的合成涉及几个步骤:

缩合反应: 3'-氯-4'-环己基乙酰苯酮与半碳酰肼盐酸盐缩合生成半碳酰腙中间体。

氧化: 将半碳酰腙用二氧化硒在乙酸中处理生成硒二唑中间体。

曼尼希缩合: 芳基乙炔中间体与N-乙基环己胺和甲醛进行曼尼希缩合,生成炔丙基胺。

工业生产方法: SR-31747的工业生产方法没有得到广泛的记录。上述合成路线可以进行适当的反应条件和纯化过程优化,以用于工业生产。

反应类型:

氧化: SR-31747可以进行氧化反应,尤其是在其合成过程中。

取代: 该化合物可以参与取代反应,例如其合成中提到的曼尼希缩合。

常用试剂和条件:

氧化: 乙酸中的二氧化硒。

取代: 在氯化铜催化剂存在下,N-乙基环己胺和甲醛。

主要产品:

氧化: 硒二唑中间体。

取代: 炔丙基胺中间体。

科学研究应用

Biomedical Applications

DL-alpha-tocopherol is widely recognized for its role in enhancing the stability and biocompatibility of biomaterials. A notable application is its incorporation into ultra-high molecular weight polyethylene (UHMWPE) used in medical implants. The addition of this compound helps mitigate oxidative degradation caused by sterilization processes such as gamma irradiation, thus improving the longevity and performance of implants .

Case Study: UHMWPE Implants

- Research Findings : Studies have shown that incorporating this compound into UHMWPE significantly reduces wear and oxidative damage, enhancing the material's performance in joint replacements .

- Mechanism : The antioxidant properties of this compound protect against free radical damage, which is crucial during the sterilization phase of implant preparation.

Antioxidant Properties

This compound serves as a potent antioxidant, protecting cells from oxidative stress. Its ability to scavenge free radicals makes it valuable in various applications, including food preservation and cosmetic formulations.

Food Preservation

- Application : this compound is commonly used as a natural preservative in food products to prevent rancidity and extend shelf life.

- Effectiveness : Research indicates that it effectively inhibits lipid peroxidation, thereby maintaining the quality of oils and fats .

Cosmetic Industry

- Use : In cosmetics, this compound is included for its skin-protective properties, helping to prevent damage from UV exposure and environmental pollutants .

Nutritional Supplementation

This compound is often included in dietary supplements due to its health benefits. Research has indicated that it may play a role in reducing the risk of chronic diseases.

Clinical Studies

- A study involving Type II diabetic patients showed that pharmacological doses (900-2000 IU/day) of this compound led to improvements in plasma vitamin E levels and potential reductions in oxidative stress markers .

- Another study suggested that combined supplementation with beta-carotene and selenium alongside this compound could lower cancer incidence rates in specific populations .

Pharmacological Applications

Recent studies have investigated the intravenous application of DL-alpha-tocopheryl acetate (an ester form of this compound) for therapeutic purposes.

Research Findings

- An investigation revealed that intravenous administration leads to rapid hydrolysis of the ester, resulting in increased levels of free this compound in plasma and erythrocytes. This suggests potential applications in treating conditions associated with oxidative stress .

Industrial Uses

Beyond health-related applications, this compound is utilized in various industries:

| Industry | Application |

|---|---|

| Food & Beverage | Antioxidant for oils and fats |

| Cosmetics | Skin protection agent |

| Plastics Manufacturing | Stabilizer for polymer products |

| Pharmaceuticals | Ingredient in dietary supplements |

作用机制

SR-31747通过与西格玛受体结合发挥作用,特别是西格玛-1受体。它抑制甾醇异构酶,导致细胞增殖受阻。该化合物调节促炎和抗炎细胞因子的表达,提供对急性、慢性炎症的保护作用。 此外,SR-31747以时间和浓度依赖的方式抑制各种肿瘤细胞系的增殖 .

类似化合物:

喷他佐辛: 另一种具有类似结合特性的西格玛配体。

氟哌啶醇: 具有免疫抑制作用的西格玛受体拮抗剂。

SKF 10,047: 具有类似药理学特征的西格玛配体.

SR-31747的独特性: SR-31747 由于其双重免疫调节和抗增殖活性而独一无二。 与其他类似化合物相比,它对西格玛受体的亲和力更高,使其成为研究和潜在治疗应用的有效药物 .

相似化合物的比较

Pentazocine: Another sigma ligand with similar binding properties.

Haloperidol: A sigma receptor antagonist with immunosuppressive effects.

SKF 10,047: A sigma ligand with similar pharmacological profile.

Uniqueness of SR-31747: SR-31747 is unique due to its dual immunomodulatory and antiproliferative activities. It has a higher affinity for sigma receptors compared to other similar compounds, making it a potent agent for research and potential therapeutic applications .

生物活性

DL-alpha-tocopherol, a synthetic form of vitamin E, has garnered significant attention in the fields of nutrition and medicine due to its diverse biological activities. This article explores its mechanisms, health benefits, and implications for disease prevention, supported by various studies and data.

Overview of this compound

This compound is one of the eight forms of vitamin E, characterized by its antioxidant properties. It plays a crucial role in protecting cells from oxidative stress by neutralizing free radicals. Additionally, it is involved in various biological processes including gene regulation, immune function, and cellular signaling pathways.

-

Antioxidant Activity :

- This compound acts as a potent antioxidant, preventing lipid peroxidation and protecting cell membranes from oxidative damage.

- It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress linked to chronic diseases such as cancer and cardiovascular diseases .

-

Gene Regulation :

- Research has shown that alpha-tocopherol influences gene expression related to inflammation and lipid metabolism. It modulates the expression of genes involved in atherogenesis and inflammatory responses .

- The alpha-tocopherol transfer protein (α-TTP) plays a vital role in maintaining alpha-tocopherol levels in the body, particularly in the liver and brain .

- Immune Function :

Cancer Prevention

The Alpha-Tocopherol Beta-Carotene Cancer Prevention (ATBC) Study provides compelling evidence regarding the role of this compound in cancer prevention. Conducted among male smokers in Finland, this study found that:

- Supplementation with 50 mg/day of alpha-tocopherol resulted in a 32% reduction in prostate cancer incidence compared to the placebo group .

- Conversely, beta-carotene supplementation was associated with an 18% increase in lung cancer incidence, highlighting the protective role of alpha-tocopherol against specific cancers .

Cardiovascular Health

This compound has been linked to cardiovascular health through its effects on lipid profiles and inflammation:

- It reduces the oxidation of low-density lipoprotein (LDL), a key factor in atherosclerosis development. By inhibiting LDL oxidation, alpha-tocopherol helps prevent plaque formation in arteries .

- Studies indicate that alpha-tocopherol supplementation may lower markers of inflammation, contributing to improved cardiovascular outcomes .

Table 1: Summary of Key Findings from Relevant Studies

| Study Name | Population | Intervention | Key Findings |

|---|---|---|---|

| ATBC Study | 29,133 male smokers | 50 mg/day alpha-tocopherol | 32% reduction in prostate cancer incidence |

| CARET Study | 18,314 participants | Beta-carotene + retinyl palmitate vs placebo | Increased lung cancer incidence with beta-carotene |

| Gene Regulation Study | Various populations | Dietary alpha-tocopherol | Modulation of gene expression related to inflammation |

Safety and Toxicity

While this compound is generally considered safe at recommended dosages, excessive intake may lead to adverse effects such as increased bleeding risk due to its anticoagulant properties. Clinical guidelines suggest monitoring intake levels, especially for individuals on anticoagulant therapies .

属性

IUPAC Name |

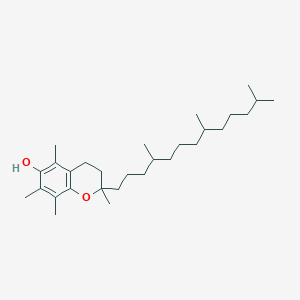

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021355 | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index] | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, BP: 200-220 °C at 0.1 mmHg | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 25 °C/4 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tocopherol acts as a radical scavenger. It mainly acts as an antioxidant for lipid bilayers. Tocopherol's functions depend on the H-atom donating ability, location, and movement within the membrane, as well as the efficiency in the radical recycling by some cytosolic reductants such as ascorbate. Tocopherol actions are related to the trap of radicals, and it has been shown that even in the absence of substituents in the ortho-positions, tocopherol can trap more than two radicals. The type of radicals available for tocopherol are alkyl and peroxy. | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly viscous, pale yellow oil | |

CAS No. |

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4 | |

| Record name | DL-α-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-alpha-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheroxy radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-alpha-Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14476 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-tochopherol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Waynecomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VITAMIN E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QWA1RIO01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2.5-3.5 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。